N-(tetrahydro-2H-pyran-4-yl)Formamide

Description

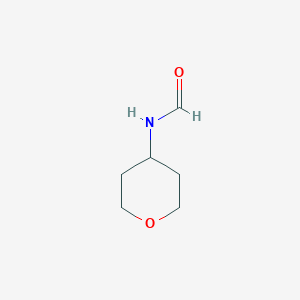

N-(tetrahydro-2H-pyran-4-yl)formamide is a heterocyclic compound featuring a formamide group (-NHCHO) attached to the 4-position of a tetrahydro-2H-pyran (THP) ring. The THP moiety is a saturated six-membered oxygen-containing ring, contributing to the compound’s stability and influencing its physicochemical properties, such as solubility and metabolic resistance.

- Suzuki-Miyaura coupling (e.g., imidazopyridine derivatives)

- Hydrogenation of dihydropyridine intermediates (e.g., ONO-5334)

- Multistep functionalization (e.g., herbicidal sulfonamides) .

The compound’s applications span medicinal chemistry (e.g., kinase inhibitors, CNS-targeting agents) and agrochemical research (herbicidal sulfonamides) . Its structural flexibility allows for diverse substitutions, enabling optimization for target affinity and pharmacokinetics.

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

N-(oxan-4-yl)formamide |

InChI |

InChI=1S/C6H11NO2/c8-5-7-6-1-3-9-4-2-6/h5-6H,1-4H2,(H,7,8) |

InChI Key |

AHDLYJMFJPCHKA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydro-2H-pyran-4-yl)Formamide typically involves the reaction of tetrahydro-2H-pyran-4-amine with formic acid or formic acid derivatives. One common method includes the use of N-ethyl-N,N-diisopropylamine in acetonitrile at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydro-2H-pyran-4-yl)Formamide can undergo various chemical reactions, including:

Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.

Reduction: The formamide group can be reduced to form amines.

Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formamide group can yield carboxylic acids, while reduction can yield amines. Substitution reactions can introduce various functional groups into the tetrahydropyran ring.

Scientific Research Applications

N-(tetrahydro-2H-pyran-4-yl)Formamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tetrahydro-2H-pyran-4-yl)Formamide involves its interaction with various molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tetrahydropyran ring provides structural stability and can modulate the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

Positional Isomers (THP-2-yl vs. THP-4-yl)

- N-(tetrahydro-2H-pyran-2-yl)formamide derivatives (e.g., thiamine disulfide analogs) exhibit distinct stereoelectronic properties due to the axial vs. equatorial orientation of the formamide group. For example, describes a compound with a THP-2-yl group linked to a dithio moiety, which may enhance metabolic stability compared to THP-4-yl analogs .

Substituent Variations

- 2-Chloro-N-ethyl-N-(THP-4-yl)acetamide (MW 205.68): A chloroacetamide derivative used as a synthetic intermediate. The chloro group increases electrophilicity, facilitating nucleophilic substitutions .

- N-(Tetrafluoropyridin-4-yl)formamide : Fluorination at the pyridine ring () introduces strong electron-withdrawing effects, reducing HOMO-LUMO gaps (4.2 eV) and enhancing dipole moments (5.8 Debye), which may improve binding to polar enzyme active sites .

Complex Derivatives

- ONO-5334: A THP-4-yl-containing thiazolidine derivative with a cyclopentylcarboxamide group. This compound demonstrates potent anti-osteoporotic activity, highlighting the role of bulky substituents in target specificity .

Pharmacological and Functional Comparisons

P2X7 Receptor Antagonists

- Compound 7 (THP-4-yl-piperazine derivative, ): Shows nanomolar affinity for human P2X7 receptors (IC₅₀ = 12 nM) and high brain penetration (brain/plasma ratio = 0.8), making it superior to simpler benzamide analogs (IC₅₀ > 1 µM) .

Kinase Inhibitors

- Imidazopyridine GSK-3β inhibitor 11 (): Incorporates a THP-4-yl-methyl group, achieving IC₅₀ = 89 nM against GSK-3β. The THP moiety enhances solubility (cLogP = 2.1) compared to cyclohexyl analogs (cLogP = 3.4) .

Herbicidal Agents

- Compound 6a (THP-4-yl-sulfonamide, ): Exhibits pre-emergent herbicidal activity at 500 g/ha, outperforming non-THP derivatives due to improved soil persistence .

Physicochemical and Electronic Properties

Biological Activity

N-(tetrahydro-2H-pyran-4-yl)formamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial properties, effects on cannabinoid receptors, and other relevant pharmacological effects.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to this compound. Specifically, derivatives of tetrahydroquinoline, which is structurally related, were tested against clinically significant strains such as Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of Tetrahydroquinoline Derivatives

| Compound | Bacterial Strain | Inhibition Percentage (%) | MIC (µg/mL) |

|---|---|---|---|

| 1a (6-fluor) | E. coli | 35.9% | 10 |

| 1a (6-fluor) | P. aeruginosa | 39.1% | 10 |

| 1d (6-chloro) | P. aeruginosa | 36.8% | 10 |

The study demonstrated that all tested compounds exhibited growth inhibition effects within four hours, particularly at higher concentrations (50 and 75 µg/mL). The compound N-(6-fluor-2-(o-tolyl)-1,2,3,4-tetrahydroquinoline-4-yl)formamide showed the most significant inhibition against both bacterial strains, indicating its potential as an antibacterial agent .

2. Cannabinoid Receptor Activity

This compound derivatives have also been investigated for their activity on cannabinoid receptors. A specific derivative, N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide, was identified as a dual agonist for cannabinoid receptors CB(1) and CB(2).

Key Findings:

- This compound exhibited low central nervous system (CNS) penetration (Cbr/Cplasma = 0.005), suggesting fewer CNS side effects while maintaining analgesic efficacy.

- The pharmacodynamic testing confirmed the absence of CNS-related adverse effects, making it a promising candidate for further development in pain management therapies .

The mechanism by which this compound derivatives exert their biological effects is still under investigation. However, there are indications that they may function as inhibitors of biofilm formation in bacteria such as Pseudomonas aeruginosa, potentially impacting treatment strategies for biofilm-associated infections.

Case Studies

In one study, the effectiveness of various tetrahydroquinoline derivatives was assessed for their ability to inhibit biofilm formation. The results indicated that certain compounds could significantly reduce biofilm biomass when tested at various concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.